3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
The compound is a derivative of piperidine, which is a widely used building block in the synthesis of organic compounds, and thiadiazole, a heterocyclic compound containing sulfur and nitrogen . The methoxyphenyl groups suggest that this compound may have additional properties, possibly related to interactions with biological systems .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen atom, while the thiadiazole ring introduces additional heteroatoms . The methoxyphenyl groups could influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The piperidine nitrogen could potentially participate in acid-base reactions, while the thiadiazole ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could increase its stability and influence its solubility . The basic piperidine nitrogen might make the compound a weak base .Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis of novel compounds related to the specified chemical structure, focusing on their potential as therapeutic agents. One study detailed the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, emphasizing their in vitro cytotoxic activity against cancer cells, showcasing the utility of similar compounds in cancer research (Hassan, Hafez, & Osman, 2014). Another investigation presented the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, revealing significant antimicrobial activities (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with a1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the1,3,4-thiadiazole moiety is responsible for various pharmacological activities . The presence of the =N-C-S-
moiety and strong aromaticity of the ring are assumed to provide low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a1,3,4-thiadiazol moiety are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known biological activities of compounds with a1,3,4-thiadiazol moiety , it can be inferred that this compound may have potential therapeutic effects in various disease conditions .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-11-9-15(10-12-18)19-23-24-20(28-19)16-6-5-13-25(14-16)21(26)22-17-7-3-2-4-8-17/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJRQBOEGUSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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